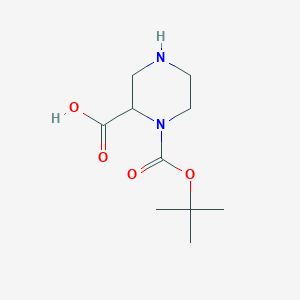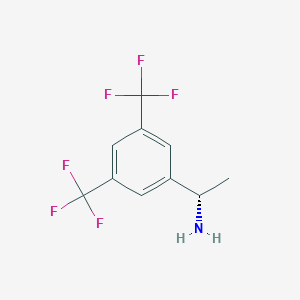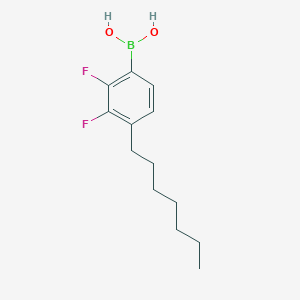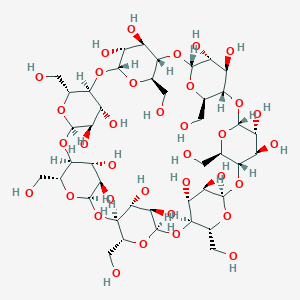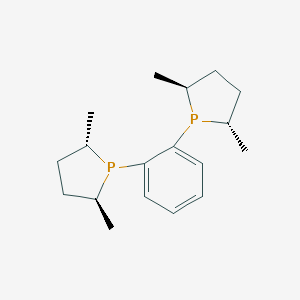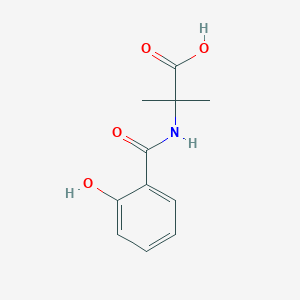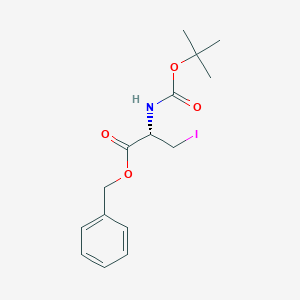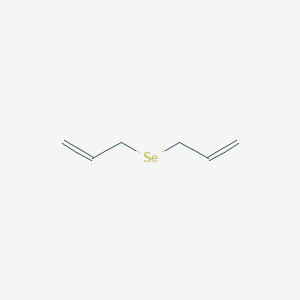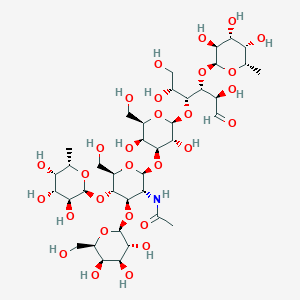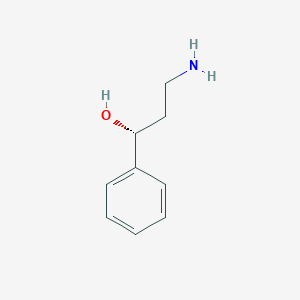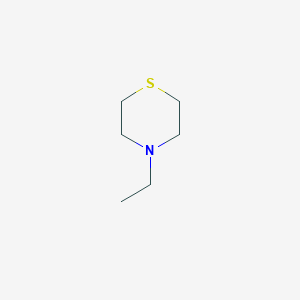
N-Ethylthiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylthiomorpholine (NETM) is a chemical compound that belongs to the family of heterocyclic organic compounds. It is a sulfur-containing compound that is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of N-Ethylthiomorpholine involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting acetylcholinesterase, N-Ethylthiomorpholine increases the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses.
Effets Biochimiques Et Physiologiques
N-Ethylthiomorpholine has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which enhances cognitive function. It has also been shown to have antioxidant properties, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Ethylthiomorpholine in lab experiments is its potent inhibitory effect on acetylcholinesterase. This property makes it useful in the study of Alzheimer's disease and other neurological disorders. Another advantage is its antioxidant properties, which make it useful in the study of oxidative stress and its role in various diseases.
One limitation of using N-Ethylthiomorpholine in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling N-Ethylthiomorpholine to avoid exposure to the compound. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-Ethylthiomorpholine. One direction is the development of new acetylcholinesterase inhibitors based on the structure of N-Ethylthiomorpholine. Another direction is the study of the antioxidant properties of N-Ethylthiomorpholine and its potential use in the treatment of oxidative stress-related diseases. Additionally, the study of the toxicity of N-Ethylthiomorpholine and its potential side effects is an important area for future research.
Conclusion
In conclusion, N-Ethylthiomorpholine is a sulfur-containing compound that is widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase and has antioxidant properties. While it has advantages for lab experiments, it also has limitations and potential toxicity. Future research should focus on the development of new acetylcholinesterase inhibitors and the study of the antioxidant properties of N-Ethylthiomorpholine.
Méthodes De Synthèse
The synthesis of N-Ethylthiomorpholine involves the reaction of thiomorpholine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the yield of N-Ethylthiomorpholine can be improved by using a solvent such as acetonitrile. The purity of the product can be enhanced by recrystallization from ethanol.
Applications De Recherche Scientifique
N-Ethylthiomorpholine has been used in various scientific research applications due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes N-Ethylthiomorpholine useful in the study of Alzheimer's disease, as acetylcholinesterase inhibitors are commonly used in the treatment of this disease.
N-Ethylthiomorpholine has also been used in the study of the effects of sulfur-containing compounds on biological systems. It has been shown to have antioxidant properties, which make it useful in the study of oxidative stress and its role in various diseases.
Propriétés
Numéro CAS |
133024-63-2 |
|---|---|
Nom du produit |
N-Ethylthiomorpholine |
Formule moléculaire |
C6H13NS |
Poids moléculaire |
131.24 g/mol |
Nom IUPAC |
4-ethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3 |
Clé InChI |
PYYKWSJZFFSLKR-UHFFFAOYSA-N |
SMILES |
CCN1CCSCC1 |
SMILES canonique |
CCN1CCSCC1 |
Synonymes |
Thiomorpholine, 4-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




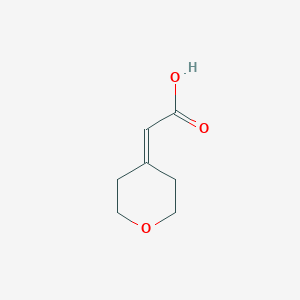
![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
